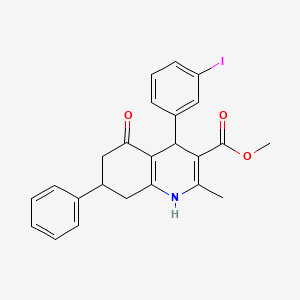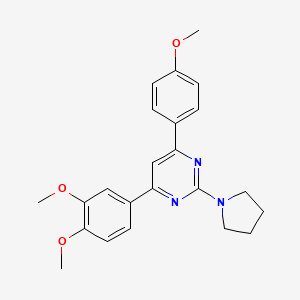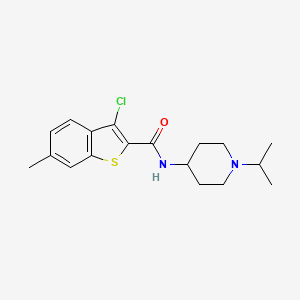
N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CBDP) is a compound that belongs to the class of benzodioxinones. It has been found to exhibit various pharmacological properties, including anti-inflammatory, anticonvulsant, and analgesic effects. The compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is not fully understood. However, studies have shown that it may act through the modulation of the endocannabinoid system. N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been found to bind to CB1 and CB2 receptors, which are part of the endocannabinoid system. It has also been found to inhibit the activity of fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids.
Biochemical and Physiological Effects
N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has also been found to reduce seizures and improve cognitive function. In addition, N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been found to have neuroprotective effects and to improve the survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit various pharmacological properties. However, there are also limitations to using N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide in lab experiments. One limitation is that the compound has not been studied extensively in humans, so its safety and efficacy in humans are not fully understood. In addition, N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has a relatively short half-life, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide. One direction is to further study its mechanism of action and how it modulates the endocannabinoid system. Another direction is to study its potential use in the treatment of various neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease. In addition, further studies are needed to determine the safety and efficacy of N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide in humans.
Synthesemethoden
N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been synthesized using various methods, including the reaction of 1,4-benzoquinone with cyclopentylamine and the reaction of 1,4-benzoquinone with cyclopentylamine followed by reduction with sodium borohydride. The yield of N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide using these methods has been reported to be around 50-60%.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been studied extensively for its pharmacological properties. It has been found to exhibit anti-inflammatory, anticonvulsant, and analgesic effects. N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has also been found to have neuroprotective effects and to improve cognitive function. In addition, N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been studied for its potential use in the treatment of various neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-14(15-10-5-1-2-6-10)13-9-17-11-7-3-4-8-12(11)18-13/h3-4,7-8,10,13H,1-2,5-6,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHPKFGCVVUPLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6195562 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1,3-benzothiazol-2-ylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4986982.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B4986986.png)
![N-(3-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4986990.png)
![{[5-(anilinocarbonyl)-3-cyano-6-methyl-4-(2-thienyl)-1,4-dihydro-2-pyridinyl]thio}acetic acid](/img/structure/B4986998.png)
![ethyl {[4-(benzoylamino)-2,5-dimethoxyphenyl]amino}(oxo)acetate](/img/structure/B4987002.png)
![N-{1-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4987010.png)





![N-[2-(4-fluorophenyl)ethyl]-5,8-dimethoxy-4-methyl-2-quinolinamine](/img/structure/B4987057.png)
![methyl 2-{4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy}propanoate](/img/structure/B4987075.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4987082.png)